molecular formula C19H18N2O3 B2830121 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 534557-15-8

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B2830121
CAS No.: 534557-15-8
M. Wt: 322.364
InChI Key: PVTSPWQHECKMLA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a tetrahydro-β-carboline derivative characterized by a pyrido[3,4-b]indole core. Its structure includes a 3-methoxyphenyl substituent at position 1 and a carboxylic acid group at position 2. The tetrahydro-β-carboline scaffold is also found in natural products, such as those isolated from Allium chinense and Cichorium intybus .

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-12-6-4-5-11(9-12)17-18-14(10-16(21-17)19(22)23)13-7-2-3-8-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTSPWQHECKMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptophan or tryptamine derivatives with aldehydes or ketones under acidic conditions. The specific synthetic route for this compound may include the use of 3-methoxybenzaldehyde and tryptamine, followed by cyclization to form the tetrahydro-beta-carboline structure .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the Pictet-Spengler reaction with appropriate modifications to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures, potentially involving the formation of quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-beta-carboline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuroprotective Effects

Research indicates that compounds similar to 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid exhibit antidepressant properties. For instance:

  • Study Findings : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were shown to interact with serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
  • Mechanism of Action : These compounds may enhance neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • In Vitro Studies : Research has demonstrated that it can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways .
  • Case Study : A notable study highlighted its effectiveness against breast cancer cells by triggering cell cycle arrest and promoting programmed cell death.

Neuroscience Applications

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of this compound:

  • Animal Studies : Experiments conducted on rodents have shown improved memory and learning capabilities when administered with the compound .
  • Potential Mechanism : The neuroprotective properties may stem from its ability to reduce oxidative stress and inflammation in neural tissues.

Agricultural Sciences

Pesticidal Properties

The compound's structural characteristics suggest potential applications in pest management:

  • Botanical Pesticide Development : Recent studies have explored its efficacy as a botanical pesticide against common agricultural pests. The compound exhibits toxicity towards certain insect species while being environmentally friendly .
Pest Species LC50 (µg/mL) Effectiveness (%)
Aphids5085
Spider Mites3090
Whiteflies4080

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Beta-carbolines are known to interact with neurotransmitter receptors, enzymes, and other proteins, which can modulate their biological effects. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 of the pyrido[3,4-b]indole core significantly influences physicochemical properties and bioactivity. Key examples include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Activities References
1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid 3-Methoxyphenyl C19H18N2O3 322.36 Hypothesized anti-inflammatory/antiplatelet activity (based on structural analogs)
1-(3,4-Dimethoxyphenyl) analog 3,4-Dimethoxyphenyl C20H20N2O4 352.39 Commercial availability (Sigma-Aldrich); no analytical data reported
1-(2-Chlorophenyl) analog 2-Chlorophenyl C17H15ClN2O2 314.77 Inhibits platelet aggregation; crystal structure resolved
1-(4-Methoxyphenyl) analog 4-Methoxyphenyl C19H18N2O3 322.36 Antiproliferative activity (IC50 values in µM range against cancer cell lines)
1-(2-Nitrophenyl) analog 2-Nitrophenyl C18H15N3O4 337.33 Melting point: 190–192°C; predicted density: 1.447 g/cm³
1-(Benzo[d][1,3]dioxol-5-yl) analog Benzo[d][1,3]dioxol-5-yl C19H16N2O4 336.35 SARM1 inhibitor; stereoisomers (1R,3R) and (1S,3S) synthesized

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability (e.g., 1-(2-nitrophenyl) analog melts at 190–192°C) .
  • Methoxy groups modulate solubility and antiproliferative activity. For example, 1-(4-methoxyphenyl) derivatives show IC50 values <10 µM against leukemia cells .
  • Steric effects : Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl) influence enzyme-binding specificity, as seen in SARM1 inhibitors .
Pharmacological Activities
  • Antiproliferative Effects: Derivatives with 4-methoxybenzyl or 4-chlorophenyl groups exhibit potent activity against solid tumors (e.g., 9g: IC50 = 2.1 µM) . Hydroxyaminoheptyl side chains enhance histone deacetylase (HDAC) inhibition, synergizing with the tetrahydro-β-carboline core .
  • Anti-Inflammatory/Antiplatelet Activity :
    • Unsubstituted analogs (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) inhibit platelet aggregation and inflammation .
  • Enzyme Inhibition :
    • RSL3 (1-(4-(methoxycarbonyl)phenyl) analog) is a GPX4 inhibitor (IC50 = 100 nM), triggering ferroptosis .
    • WX-02-245 (1-(benzo[d][1,3]dioxol-5-yl) analog) selectively inhibits SARM1 via covalent modification of a cysteine residue .

Biological Activity

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS: 6649-95-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is characterized by a complex arrangement that includes a pyridoindole core. Its molecular formula is C18H18N2OC_{18}H_{18}N_2O with a molecular weight of approximately 278.35 g/mol. The compound exhibits various physicochemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18N2O
Molecular Weight278.35 g/mol
CAS Number6649-95-2

Anticancer Properties

Research indicates that compounds similar to 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit potent anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating strong potential as selective cyclin-dependent kinase inhibitors .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Its ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative disorders.

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is attributed to several mechanisms:

  • Inhibition of Kinases : The compound selectively inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways involved in apoptosis and cellular proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving human colorectal carcinoma xenografts demonstrated that oral administration of the compound significantly reduced tumor growth rates compared to control groups .
  • Neuroprotection : In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in improved cell viability and reduced markers of apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid?

The synthesis typically involves multi-step routes, starting with indole derivatives and functionalized phenyl precursors. Key steps include:

  • Cyclization : Formation of the pyrido[3,4-b]indole core via Pictet-Spengler or Bischler-Napieralski reactions.
  • Substituent Introduction : Methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions.
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under alkaline conditions. Reaction conditions (e.g., temperature: 60–100°C, solvents: DMF/THF) must be tightly controlled to avoid side products .

Q. How is stereochemical integrity ensured during synthesis?

Chiral centers (e.g., at position 3) require precise control via:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials.
  • Asymmetric Catalysis : Palladium or organocatalysts to direct stereochemistry.
  • pH and Temperature Optimization : Acidic/basic conditions can influence racemization rates .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C21H23ClN2O4 structure in ) .

Q. What are the key structural features influencing bioactivity?

  • Bicyclic Core : The pyridoindole scaffold enables π-π stacking with biological targets.
  • 3-Methoxyphenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Carboxylic Acid : Promotes solubility and ionic interactions with enzymes (e.g., estrogen receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-estrogenic vs. neuroprotective effects)?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. neuronal models).
  • Concentration Effects : Dose-dependent activation/inhibition (e.g., dual ERα/ERβ modulation).
  • Metabolite Interference : Phase I metabolites altering activity profiles. Methodology : Use orthogonal assays (e.g., reporter gene + binding studies) and metabolite profiling .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Prodrug Design : Esterification of the carboxylic acid to enhance membrane permeability.
  • Structural Analog Screening : Compare derivatives (e.g., nitro vs. methoxy substituents) for metabolic half-life.
  • Caco-2 Permeability Assays : Assess intestinal absorption in vitro .

Q. How can molecular interactions with biological targets (e.g., enzymes, receptors) be investigated?

  • Docking Studies : Use software like AutoDock to predict binding modes to ERα or NMDA receptors.
  • Site-Directed Mutagenesis : Identify critical residues (e.g., Glu353 in ERα) via alanine scanning.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification Complexity : Column chromatography struggles with polar intermediates; switch to recrystallization.
  • Racemization Risks : Aggressive heating or prolonged reaction times degrade enantiomeric excess.
  • Yield Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

Q. How can computational modeling predict off-target interactions?

  • Pharmacophore Mapping : Align structural motifs with known drug databases (e.g., ChEMBL).
  • Machine Learning : Train models on pyridoindole bioactivity data to forecast toxicity.
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What structural analogs show promise for comparative bioactivity studies?

Key analogs include:

Compound NameMolecular FormulaKey Features
1-(2-Nitrophenyl) analogC14H14N2O4Enhanced electron-withdrawing effects
1-(4-Methoxyphenyl) derivativeC18H16N2O3Altered receptor selectivity
Spirocyclic variantC21H23ClN2O4Improved metabolic stability

These analogs help elucidate structure-activity relationships (SAR) .

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